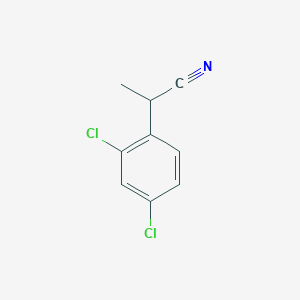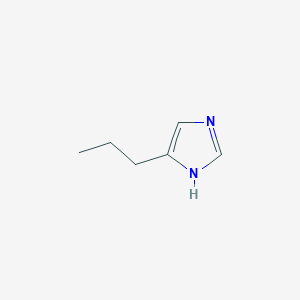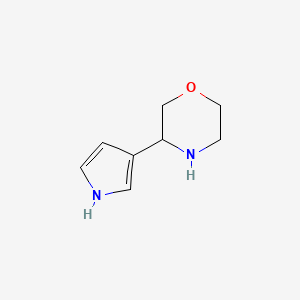
3-(1H-pyrrol-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrrol-3-yl)morpholine is a heterocyclic compound that combines the structural features of both pyrrole and morpholine. Pyrrole is a five-membered aromatic ring containing one nitrogen atom, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)morpholine can be achieved through several synthetic routes. One common method involves the condensation of 3-pyrrolecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-pyrrol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(1H-pyrrolidin-3-yl)morpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1H-pyrrol-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1H-pyrrol-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Pyrrole: A simple five-membered aromatic ring with one nitrogen atom.
Morpholine: A six-membered ring containing both oxygen and nitrogen atoms.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Comparison: 3-(1H-pyrrol-3-yl)morpholine is unique in that it combines the structural features of both pyrrole and morpholine, leading to distinct chemical and biological properties. Unlike pyrrole, which is primarily aromatic, this compound has both aromatic and aliphatic characteristics. Compared to morpholine, it has an additional aromatic ring, which can enhance its biological activity.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(1H-pyrrol-3-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-9-5-7(1)8-6-11-4-3-10-8/h1-2,5,8-10H,3-4,6H2 |
Clave InChI |
UKUIOIPQORQJGJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=CNC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


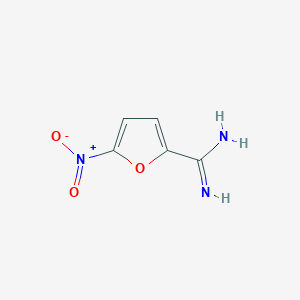
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
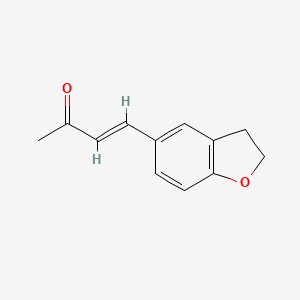
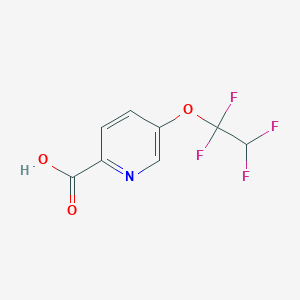
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
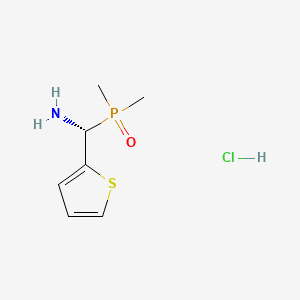
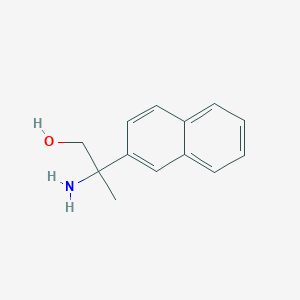
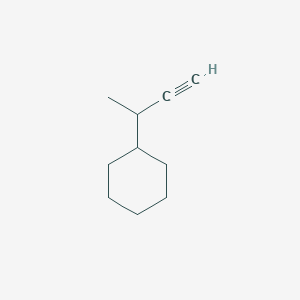
![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
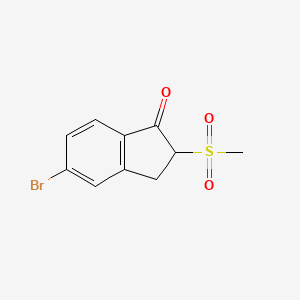
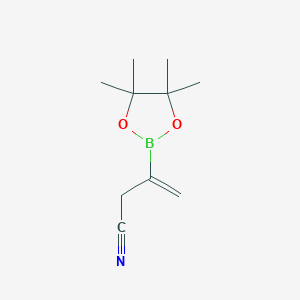
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
